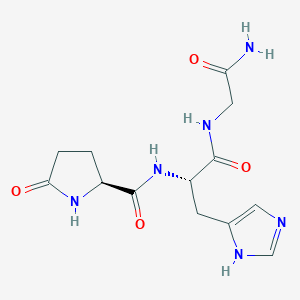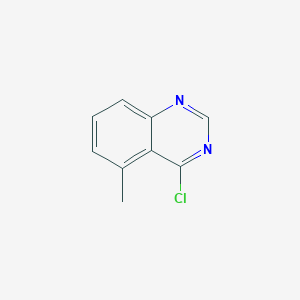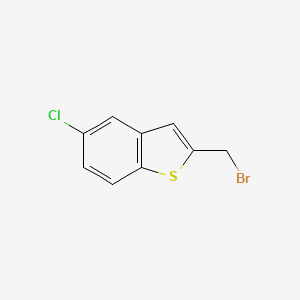
2-(Bromomethyl)-5-chloro-1-benzothiophene
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. These properties can often be found in databases or determined experimentally .Applications De Recherche Scientifique
Bromomethylation of Thiols
- Summary of the Application: Bromomethylation of thiols is a process that enables the creation of bromomethyl sulfides, which are useful building blocks in organic synthesis . This process has been developed using paraformaldehyde and HBr/AcOH, which minimizes the generation of highly toxic byproducts .
- Methods of Application or Experimental Procedures: The bromomethylation of thiols is achieved by using paraformaldehyde and HBr/AcOH . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability of this method .
- Results or Outcomes: The bromomethylation of thiols provides synthetically valuable chloromethylated intermediates . The bromomethyl thiol derivatives offer superior electrophilicity and have a potentially broader synthetic range for the generation of organometallics by metal–halogen exchange .
Bromomethane
- Summary of the Application: Bromomethane, commonly known as methyl bromide, is an organobromine compound with formula CH3Br. This colorless, odorless, nonflammable gas is produced both industrially and biologically .
- Methods of Application or Experimental Procedures: It was used extensively as a pesticide until being phased out by most countries in the early 2000s .
- Results or Outcomes: From the chemistry perspective, it is one of the halomethanes .
Hypercrosslinked Polymers
- Summary of the Application: Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low-cost reagents, and mild operating conditions .
- Methods of Application or Experimental Procedures: Judicious selection of monomers, appropriate length crosslinkers, and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology . Post fabrication of the as-developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application .
- Results or Outcomes: To date, numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation, or external crosslinking strategies . The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(bromomethyl)-5-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQJFFDCDCIHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545714 | |
| Record name | 2-(Bromomethyl)-5-chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-chloro-1-benzothiophene | |
CAS RN |
99592-53-7 | |
| Record name | 2-(Bromomethyl)-5-chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

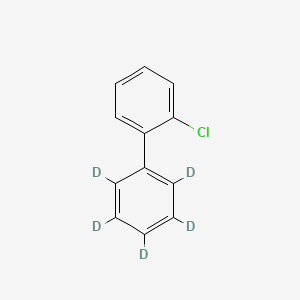
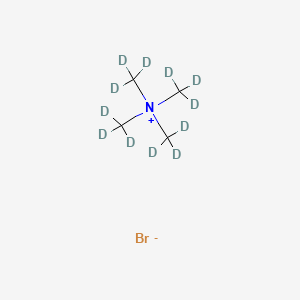
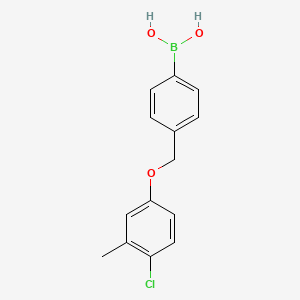
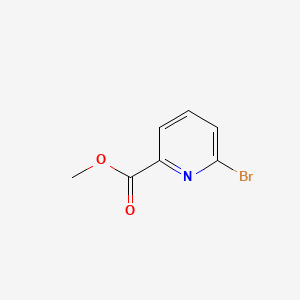
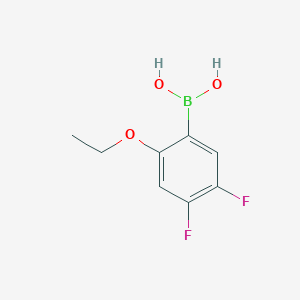
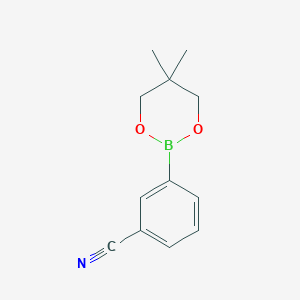
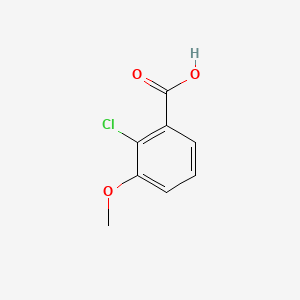
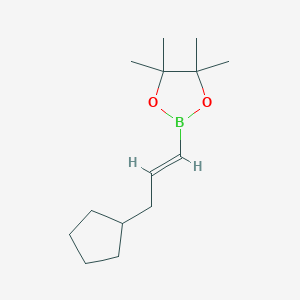
![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)
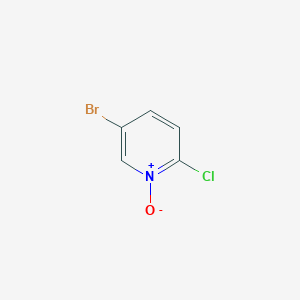
![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)
![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)
